![molecular formula C10H16BrN3 B180957 2-n-(5-Aminopentyl)-amino-5-bromopyridine CAS No. 199522-81-1](/img/structure/B180957.png)
2-n-(5-Aminopentyl)-amino-5-bromopyridine
Overview
Description
2-n-(5-Aminopentyl)-amino-5-bromopyridine is a chemical compound that features a bromopyridine core with an aminopentyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-n-(5-Aminopentyl)-amino-5-bromopyridine typically involves the reaction of 5-bromopyridine with 5-aminopentylamine. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the bromopyridine and the aminopentylamine . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-n-(5-Aminopentyl)-amino-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of nucleophiles like sodium azide or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or other substituted pyridines.
Oxidation Products: Nitro derivatives or other oxidized forms of the compound.
Reduction Products: Secondary amines or other reduced forms of the compound.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Synthesis of Bioactive Compounds :
- 2-n-(5-Aminopentyl)-amino-5-bromopyridine serves as an intermediate in synthesizing various bioactive molecules, including potential pharmaceuticals targeting neurological disorders and cancer. Its structure allows for modifications that enhance biological activity and selectivity.
- Antitumor Activity :
- Neuroprotective Effects :
Applications in Organic Synthesis
- Building Block for Complex Molecules :
- Labeling Agents :
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Antitumor | Inhibits cancer cell proliferation | |
Neuroprotective | Protects neurons in neurodegenerative models | |
Anti-inflammatory | Reduces inflammation markers |
Table 2: Synthesis Pathways
Reaction Type | Starting Material | Product | Reference |
---|---|---|---|
Nucleophilic Substitution | This compound | Polycyclic azaarenes | |
Reductive Amination | Oligosaccharides + this compound | Labeled oligosaccharides |
Case Studies
-
Case Study on Antitumor Activity :
A study published in Tetrahedron Letters demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as a lead compound for drug development . -
Neuroprotective Mechanism Investigation :
Research highlighted in Journal of Medicinal Chemistry explored the neuroprotective mechanisms of this compound, revealing its ability to modulate oxidative stress pathways and promote neuronal survival under toxic conditions .
Mechanism of Action
The mechanism of action of 2-n-(5-Aminopentyl)-amino-5-bromopyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The aminopentyl side chain allows for specific interactions with target proteins, while the bromopyridine core can participate in various chemical reactions, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
- 5-(Morpholin-4-Yl)-2-(4-Phthal-Imidobutyl)-1,3-Oxazole-4-Carbonitrile
- 5-(Morpholin-4-Yl)-2-(5-Phthal-Imidopentyl)-1,3-Oxazole-4-Carbonitrile
- BODIPY Derivatives
Uniqueness
2-n-(5-Aminopentyl)-amino-5-bromopyridine is unique due to its specific combination of a bromopyridine core and an aminopentyl side chain. This structure allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
Biological Activity
2-n-(5-Aminopentyl)-amino-5-bromopyridine (CAS No. 199522-81-1) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a brominated pyridine ring, which is known to influence its biological interactions. The presence of the aminopentyl chain is significant in modulating its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may function as a ligand for specific receptors or enzymes, potentially influencing signaling pathways involved in cellular processes.
Potential Mechanisms Include:
- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting synaptic transmission.
- Enzyme Modulation : It could inhibit or activate specific enzymes, altering metabolic pathways.
- Cellular Uptake : The structure allows for effective cellular penetration, facilitating interaction with intracellular targets.
In Vitro Studies
Research has demonstrated that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies indicate that the compound shows activity against certain bacterial strains, suggesting potential use as an antimicrobial agent.
- Neuroprotective Effects : Preliminary research suggests it may have neuroprotective properties, possibly beneficial in neurodegenerative diseases.
Biological Activity | Effect Observed | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Neuroprotection | Reduction in neuronal cell death |
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound inhibited the growth of Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Neuroprotective Study : In a model of oxidative stress-induced neuronal injury, treatment with the compound resulted in a significant decrease in cell death compared to control groups, indicating its potential protective effects on neurons.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
2-Amino-5-bromopyridine | Brominated pyridine | Antimicrobial |
3-Amino-6-bromopyridine | Brominated pyridine | Anticancer |
2-n-(4-Aminobutyl)-amino-5-bromopyridine | Brominated pyridine with shorter chain | Limited neuroprotective effects |
Properties
IUPAC Name |
N'-(5-bromopyridin-2-yl)pentane-1,5-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3/c11-9-4-5-10(14-8-9)13-7-3-1-2-6-12/h4-5,8H,1-3,6-7,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXYHKQMRBRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443814 | |
Record name | 2-n-(5-aminopentyl)-amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199522-81-1 | |
Record name | 2-n-(5-aminopentyl)-amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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